![molecular formula C14H23NO B14733407 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol CAS No. 6638-48-8](/img/structure/B14733407.png)
2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-Methyl-3-bicyclo[221]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol is a complex organic compound characterized by its bicyclic structure
Métodos De Preparación
The synthesis of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves several steps. One common method includes the reaction of 2-methyl-3-bicyclo[2.2.1]heptane with dihydropyrrole under specific conditions. The reaction typically requires a catalyst, such as aluminosilicate, and is conducted at elevated temperatures ranging from 150°C to 400°C . Industrial production methods may involve continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Aplicaciones Científicas De Investigación
2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol include:
2-Methylbicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the dihydropyrrol-1-yl group.
2-Methylenebicyclo[2.2.1]heptane: Similar in structure but with a methylene group instead of the hydroxyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptane derivatives: These compounds have similar bicyclic frameworks and are used in pharmaceutical research for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6638-48-8 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
2-[5-(3-methyl-2-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol |
InChI |
InChI=1S/C14H23NO/c1-10-11-4-5-12(9-11)14(10)13-3-2-6-15(13)7-8-16/h3,10-12,14,16H,2,4-9H2,1H3 |
Clave InChI |
ZKIQIBMWSCOAME-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)C1C3=CCCN3CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



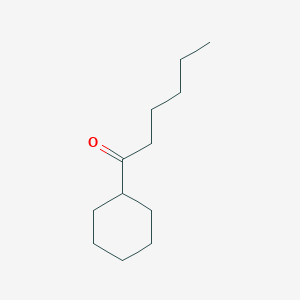
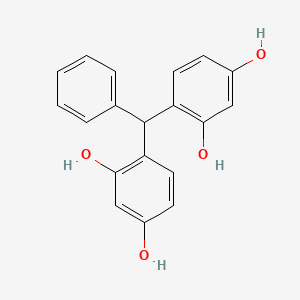

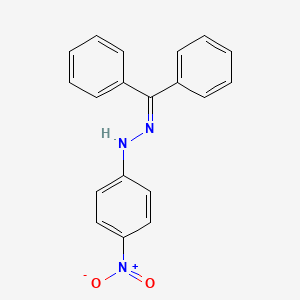
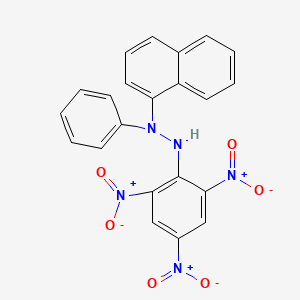
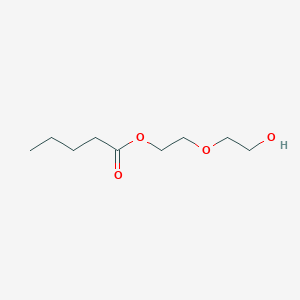
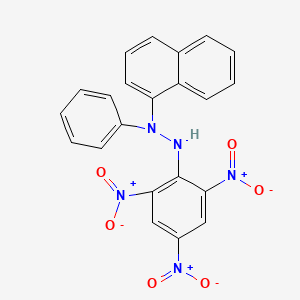
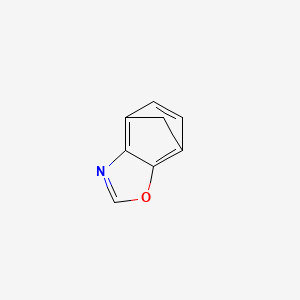
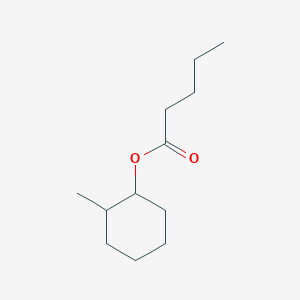
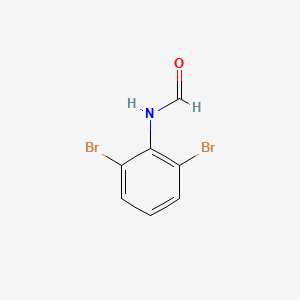

![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
